

Propane-1,3-diyl bis(4-aminobenzoate): A Comprehensive Technical Review

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Compound of Interest

Compound Name: Propane-1,3-diyl bis(4-aminobenzoate)

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An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Propane-1,3-diyl bis(4-aminobenzoate), also known as 1,3-Propanediol bis(4-aminobenzoate), is an aromatic diamine with significant applications in polymer chemistry and materials science. Its unique "V-shaped" molecular structure and the presence of reactive amino and ester functional groups make it a versatile building block for high-performance polymers, supramolecular assemblies, and potentially as a scaffold in medicinal chemistry. This document provides a comprehensive review of its synthesis, physicochemical properties, and key applications, with a focus on experimental data and established protocols.

Introduction

Propane-1,3-diyl bis(4-aminobenzoate) (CAS No. 57609-64-0) is a non-hygroscopic, granular powder that has garnered interest as a safe and high-performance reactant.^[1] Its primary utility lies in its role as a curative and chain extender in the production of polyurethanes and epoxides, where it imparts desirable properties such as hydrolytic stability, resistance to dry heat aging, and chemical resilience.^{[1][2]} The molecule's distinct conformation, characterized by a flexible propane-1,3-diyl linker in a gauche-gauche conformation, results in a V-shaped geometry that influences its crystal packing and reactivity.^{[1][3]} This review consolidates the available quantitative data, outlines detailed experimental protocols for its synthesis and analysis, and visualizes its chemical utility.

Physicochemical and Crystallographic Properties

The properties of **Propane-1,3-diyl bis(4-aminobenzoate)** have been well-characterized. The following tables summarize the key quantitative data available in the literature.

Table 1: General and Physicochemical Properties

Property	Value	Source(s)
CAS Number	57609-64-0	[2]
Molecular Formula	C ₁₇ H ₁₈ N ₂ O ₄	[2][3][4][5]
Molecular Weight	314.34 g/mol	[2][5]
Appearance	White to Yellow to Orange granular powder	[5]
Melting Point	124-127 °C	[5]
Density	1.14 g/mL at 25 °C	
Water Solubility	4 mg/L at 25 °C	[5]
LogP	2.63 at 25 °C	[5]
pKa (Predicted)	2.61 ± 0.10	[5]

Table 2: Crystallographic Data

Parameter	Value	Source(s)
Crystal System	Monoclinic	[3]
Space Group	C2/c	[3]
a	23.725 (5) Å	[3]
b	4.5109 (9) Å	[3]
c	8.2171 (17) Å	[3]
β	107.173 (3)°	[3]
Volume (V)	840.2 (3) Å ³	[3]
Z	2	[3]
Radiation	Mo K α	[3]
Temperature	100 K	[3]

Synthesis and Experimental Protocols

Several synthetic routes for **Propane-1,3-diyl bis(4-aminobenzoate)** have been established. The most common methods aim to achieve high purity and yield, which is critical for its application in polymer production.

Synthesis via Fischer Esterification

A direct synthesis involves the Fischer esterification of 1,3-propanediol with two equivalents of 4-aminobenzoic acid.[1]

Experimental Protocol: Fischer Esterification

- **Reactant Mixture:** Combine 1,3-propanediol and two molar equivalents of 4-aminobenzoic acid in a suitable solvent (e.g., toluene) with a catalytic amount of a strong acid (e.g., sulfuric acid).
- **Reaction Setup:** Equip a round-bottom flask with a Dean-Stark apparatus to facilitate the removal of water, which is a byproduct of the reaction.

- **Heating:** Heat the mixture to reflux. The reaction progress can be monitored by measuring the amount of water collected.
- **Work-up:** After the reaction is complete, cool the mixture and neutralize the acid catalyst.
- **Purification:** The product can be purified by washing with an aqueous solution to remove unreacted acid and salts, followed by recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield the final product.

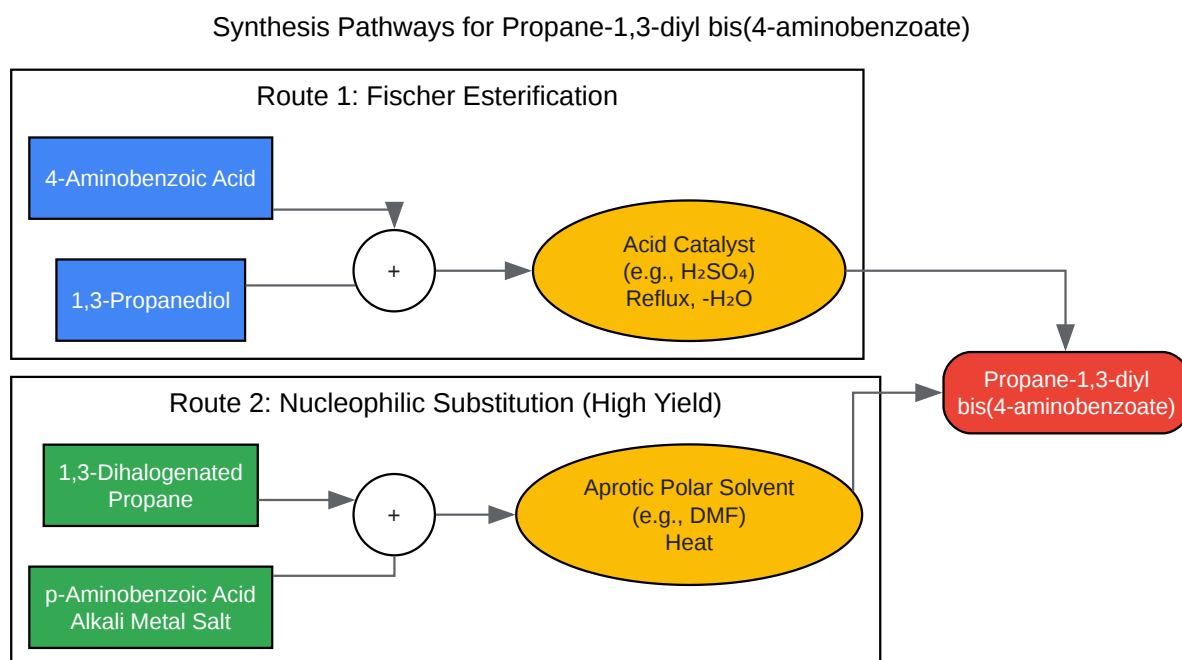
Synthesis via Nucleophilic Substitution (High-Yield Method)

An alternative and often higher-yielding approach involves the reaction of an alkali metal salt of p-aminobenzoic acid with a 1,3-dihalogenated propane, such as 1,3-dichloropropane or 1,3-dibromopropane.^{[1][6]} This method, detailed in U.S. Patent 4,476,318, is noted for reducing side reactions and proceeding under mild conditions, making it suitable for industrial production.^[6]

Experimental Protocol: High-Yield Nucleophilic Substitution

- **Salt Formation:** Prepare the alkali metal salt of p-aminobenzoic acid (e.g., sodium p-aminobenzoate) by reacting p-aminobenzoic acid with an alkali metal hydroxide (e.g., NaOH).
- **Reaction Mixture:** Suspend the p-aminobenzoic acid alkali metal salt in an aprotic polar solvent (e.g., dimethylformamide, DMF, or dimethyl sulfoxide, DMSO).
- **Addition of Dihalopropane:** Add 1,3-dihalogenated propane to the mixture.
- **Heating:** Heat the reaction mixture under controlled temperature conditions (e.g., 80-120 °C) for several hours. The progress can be monitored using techniques like thin-layer chromatography (TLC).
- **Isolation:** After the reaction is complete, the product is typically precipitated by adding the reaction mixture to water.

- Purification: The crude product is collected by filtration, washed with water to remove inorganic salts and residual solvent, and then purified by recrystallization to obtain high-purity **Propane-1,3-diyl bis(4-aminobenzoate)**.^[6]



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Caption: Synthetic routes to **Propane-1,3-diyl bis(4-aminobenzoate)**.

Applications and Chemical Reactivity

The dual functionality of **Propane-1,3-diyl bis(4-aminobenzoate)** makes it a valuable molecule for building larger, more complex structures.

Polymer Chemistry

The primary application is as a chain extender and curative for polymers.^[1] The two primary amino groups readily participate in nucleophilic substitution reactions with electrophiles like isocyanates and epoxides.^[1] This reactivity is fundamental to its role in forming high-performance polyurethanes and epoxy resins.^[2] Studies have also shown its utility in

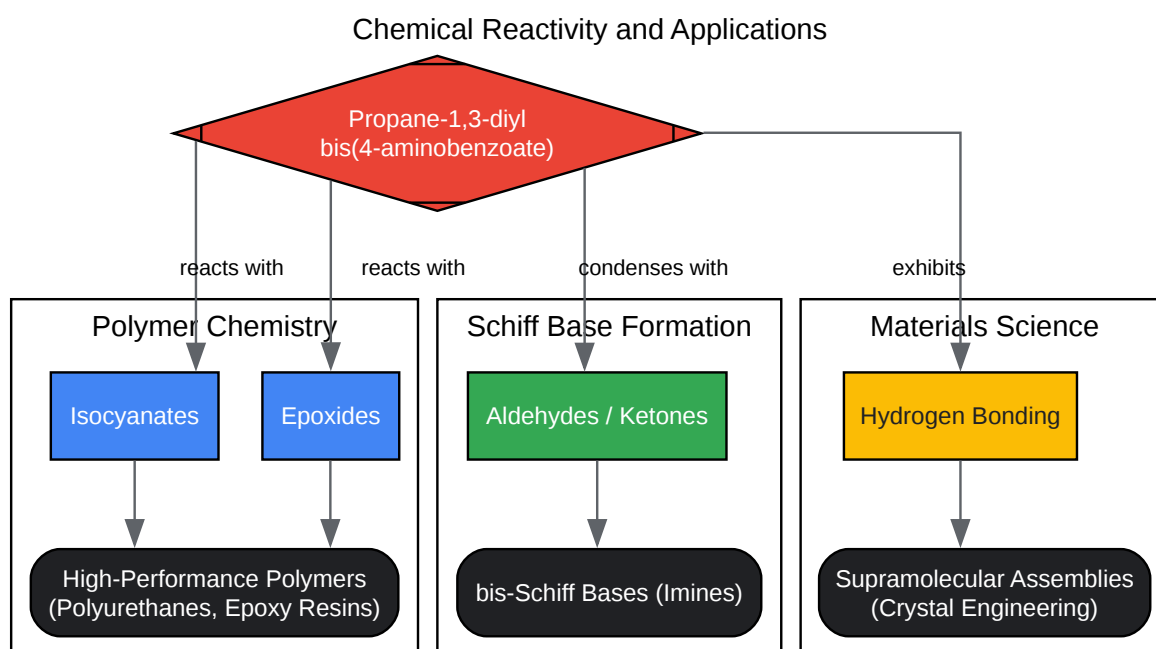
improving the flexibility, electrical, mechanical, and thermal properties of electrically conductive adhesives (ECAs).[1]

Building Block for Schiff Bases

The primary amine groups can undergo condensation reactions with aldehydes or ketones to form bis-Schiff bases (imines).[1] This reaction opens pathways to new molecular structures for applications in coordination chemistry and materials science.

Supramolecular Chemistry and Crystal Engineering

The molecule's ability to form intermolecular hydrogen bonds, specifically between the amine protons and carbonyl oxygen atoms, is crucial for its crystal packing.[1][3] This characteristic makes it a useful building block in crystal engineering for creating supramolecular assemblies with potentially interesting optoelectronic properties.[4]



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Caption: Key chemical reactions and applications of the title compound.

Biological Activity and Potential

While the primary applications of **Propane-1,3-diyl bis(4-aminobenzoate)** are in materials science, some research points towards potential biological relevance. General statements suggest it possesses antimicrobial properties.[1] Its structure allows it to act as a potential drug candidate scaffold due to its ability to form hydrogen bonds and interact with biological targets.[4] One peer-reviewed paper noted a study on its genotoxicity and effects on rat liver drug-metabolizing enzymes, indicating that its biological interactions have been a subject of investigation. However, it is crucial to distinguish this compound from Droprenilamine (CAS 57653-27-7), a coronary vasodilator with a similar CAS number, as the two are distinct chemical entities.[7][8] Further specific studies are required to fully elucidate the biological activity and therapeutic potential of **Propane-1,3-diyl bis(4-aminobenzoate)**.

Conclusion

Propane-1,3-diyl bis(4-aminobenzoate) is a well-characterized compound with a robust profile in polymer and materials science. Its synthesis is efficient, particularly via the nucleophilic substitution route, and its physicochemical properties are well-documented. The reactivity of its terminal amine groups makes it an excellent curative and chain extender, while its V-shaped structure and hydrogen bonding capabilities make it a target for crystal engineering. While its biological profile is not extensively explored, its structural motifs suggest potential for further investigation in medicinal chemistry. This review provides a foundational guide for researchers utilizing this versatile molecule in their work.

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